molecular formula C9H7N3O B064151 7-cyano-3,4-dihydroquinoxalin-2(1H)-one CAS No. 186666-78-4

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B064151
M. Wt: 173.17 g/mol
InChI Key: PWMVKMIOIWVMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyano-3,4-dihydroquinoxalin-2(1H)-one, also known as CNQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. CNQX has been used extensively in scientific research to investigate the role of glutamate in various physiological and pathological processes.

Mechanism Of Action

7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors. This blockade of AMPA receptors leads to a reduction in synaptic plasticity and long-term potentiation, which are cellular mechanisms underlying learning and memory.

Biochemical And Physiological Effects

7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In the brain, it reduces the activity of AMPA receptors, leading to a decrease in excitatory neurotransmission. This has been linked to a reduction in synaptic plasticity and long-term potentiation, which are important for learning and memory. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress.

Advantages And Limitations For Lab Experiments

7-cyano-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of glutamate signaling. It is also relatively stable and easy to handle, making it suitable for a range of experimental paradigms. However, there are also limitations to its use. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is not a perfect antagonist, and it can have off-target effects on other glutamate receptors. It also has a relatively short half-life, which can limit its duration of action in experiments.

Future Directions

There are several future directions for research on 7-cyano-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could lead to more precise manipulation of glutamate signaling in the brain. Finally, there is a need for more research on the off-target effects of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one and other glutamate receptor antagonists, to better understand their potential limitations and improve their safety profiles.

Scientific Research Applications

7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in many neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been used to block the activity of AMPA receptors and study the effects on synaptic plasticity, learning and memory, and neurodegeneration.

properties

CAS RN

186666-78-4

Product Name

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13)

InChI Key

PWMVKMIOIWVMSW-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C#N

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-3-nitrobenzonitrile (18.3 g, 100 mmol) and glycine methyl ester-hydrochloride (12.3 g, 100 mmol) in EtOH (150 mL) was added NaHCO3 (25.2 g, 300 mmol), and the resulting mixture was refluxed for 16 hours. The mixture was filtered and the filtrate was concentrated. The resulting residue was partitioned in EtOAc and water. The organic layer was neutralized with 1N HCl to pH 7 and then washed with brine, dried over MgSO4, and concentrated to give a crude (25 g). A solution of the crude was hydrogenated in MeOH (500 mL) in the presence of 10% Pd on carbon (1.5 g) at room temperature for 6 hours. The mixture was filtered and the filtrate was concentrated to give more of the same product (19.5 g, 100%). 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 7.15 (dd, J=8.1 Hz, J=1.8 Hz, 1H), 6.94 (d, J=1.6 Hz, 1H), 6.93 (s, 1H), 6.68 (d, J=8.4 Hz, 1H), 3.90 (d, J=1.1 Hz, 2H); MS(CI) m/z 191 (M+NH4).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-nitrobenzonitrile (18.3 g, 100 mmol) and glycine methyl ester•hydrochloride (12.3 g, 100 mmol) in EtOH (150 mL) was added NaHCO3 (25.2 g, 300 mmol), and the resulting mixture was refluxed for 16 hours. The mixture was filtered and the filtrate was concentrated. The resulting residue was partitioned in EtOAc and water. The organic layer was neutralized with 1N HCl to pH 7 and then washed with brine, dried over MgSO4, and concentrated to give a crude (25 g). A solution of the crude was hydrogenated in MeOH (500 mL) in the presence of 10% Pd on carbon (1.5 g) at room temperature for 6 hours. The mixture was filtered and the filtrate was concentrated to give more of the same product (19.5 g, 100%). 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 7.15 (dd, J=8.1 Hz, J=1.8 Hz, 1H), 6.94 (d, J=1.6 Hz, 1H), 6.93 (s, 1H), 6.68 (d, J=8.4 Hz, 1H), 3.90 (d, J=1.1 Hz, 2H); MS(CI) m/z 191 (M+NH4).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
100%

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